molecular formula C9H9ClO3 B8779992 4-(2-Chloroethoxy)benzoic acid CAS No. 65136-51-8

4-(2-Chloroethoxy)benzoic acid

Cat. No.: B8779992
CAS No.: 65136-51-8
M. Wt: 200.62 g/mol
InChI Key: YKBCUDCQUOHPPT-UHFFFAOYSA-N
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Description

4-(2-Chloroethoxy)benzoic acid is a useful research compound. Its molecular formula is C9H9ClO3 and its molecular weight is 200.62 g/mol. The purity is usually 95%.
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Properties

CAS No.

65136-51-8

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

4-(2-chloroethoxy)benzoic acid

InChI

InChI=1S/C9H9ClO3/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4H,5-6H2,(H,11,12)

InChI Key

YKBCUDCQUOHPPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To methyl 4-(2-Chloroethoxy)-benzoic acid (11.8 gm, 53.5 mmol) dissolved in 118 mL of methanol was added 2N KOH (35mL, 1.3 equiv.) and the resulting solution was heated at 50° C. for 24 hrs. The reaction was cooled to room temperature and the methanol evaporated off. The residue was diluted with water and extracted once with ethyl acetate. The aqueous layer was then acidified with 6N HCl and a precipitate formed which was filtered off, washed well with water, and pumped dry under vacuum to yield 10 gm of the title compound.
Name
methyl 4-(2-Chloroethoxy)-benzoic acid
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
118 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Potassium carbonate (7.27 g, 52.6 mmol) and commercially available 1-chloro-2-iodoethane (3.6 mL, 39.5 mmol) were added to a liquid mixture of commercially available methyl p-hydroxybenzoate (2.0 g, 13.1 mmol) and N,N-dimethylformamide (50 mL) under nitrogen atmosphere at room temperature, and the mixture was heated and stirred at 60° C. for 12 hours. The mixture was cooled to mom temperature and then a saturated aqueous ammonium chloride solution, water, and diethyl ether were added to the reaction mixture for partition. The organic layer was washed with water and a saturated saline solution, then dried over anhydrous magnesium sulfate, and then filtered and concentrated under vacuum. Tetrahydrofuran (25 mL), methanol (10 mL), and a 2 M sodium hydroxide solution (10 mL) were added to the residue at morn temperature, and the mixture was heated and stirred at 80° C. for 4 hours. The reaction mixture was cooled to 0° C., acidified with 5 M hydrochloric acid, and then the mixture was diluted with ethyl acetate for partition. The aqueous layer was extracted with ethyl acetate, the combined organic layer was washed with water and a saturated saline solution, then dried over anhydrous magnesium sulfate, and filtered. The solvent was evaporated, the precipitate was separated by filtration with a liquid mixture of ethyl acetate and tetrahydrofuran, the resultant was washed, and the filtrate was concentrated under vacuum. The residue was purified with silica gel column chromatography (n-heptane:ethyl acetate=3:1-2:1-1:1) and the target fraction was concentrated under vacuum to obtain the title compound (278 mg, 11%).
Quantity
7.27 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
11%

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